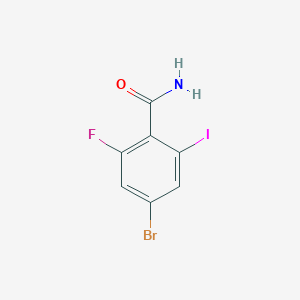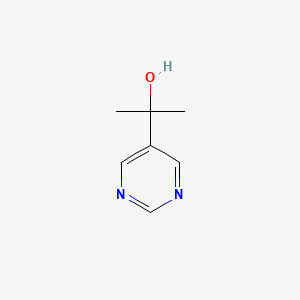
2-(Pyrimidin-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-5-yl)propan-2-ol is an organic compound that features a pyrimidine ring substituted at the 5-position with a propan-2-ol group Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and functional group tolerance.
Another method involves the condensation of pyrimidine derivatives with appropriate alcohols under acidic or basic conditions. For example, tert-butyl [2-(pyrimidin-2-yl)propan-2-yl]carbamate can be synthesized by reacting tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate with 3-(diethylamino)prop-2-enal in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Pyrimidin-5-yl)propan-2-one, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-(Pyrimidin-5-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The compound may also interact with other cellular targets, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
2-(Pyrimidin-5-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)propan-2-ol: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different chemical and biological properties.
2-(Pyrimidin-2-yl)ethanol: This compound has an ethanol group instead of a propan-2-ol group, which affects its reactivity and applications.
2-(Pyrimidin-4-yl)propan-2-ol:
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-pyrimidin-5-ylpropan-2-ol |
InChI |
InChI=1S/C7H10N2O/c1-7(2,10)6-3-8-5-9-4-6/h3-5,10H,1-2H3 |
Clé InChI |
OTTNMYLFYRNEIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=CN=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
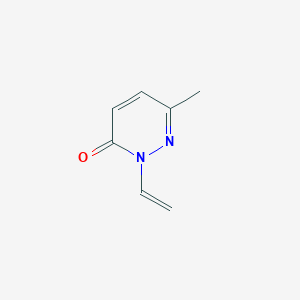
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
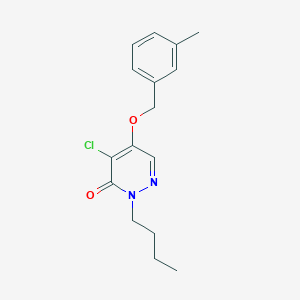
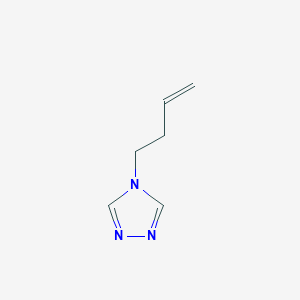
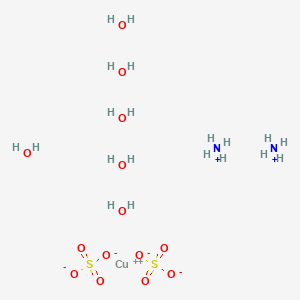
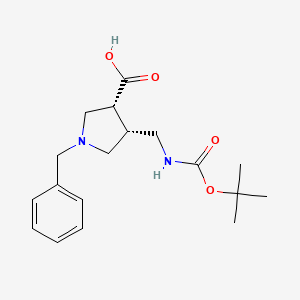

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
